Receptor Subtype Selectivity: (2S,4R)-4-Methylglutamic Acid (4E) Exhibits Exclusive KA Receptor Activity Versus mGluR1-Preferring (2S,4S) Isomer (4T)
The biological activity of the target compound's deprotected analogue, (2S,4R)-4-methylglutamic acid (designated 4E), was directly compared with its (2S,4S) diastereomer (designated 4T) at cloned glutamate receptor subtypes [1]. While the (2S,4S) isomer (4T) was a potent agonist at the metabotropic glutamate receptor mGluR1, the (2S,4R) isomer (4E) exhibited exceptional and exclusive selectivity for the ionotropic kainate (KA) receptor subtype [1].
| Evidence Dimension | Glutamate Receptor Subtype Selectivity |
|---|---|
| Target Compound Data | (2S,4R)-4-methylglutamic acid (4E): selective for KA ionotropic receptor subtype |
| Comparator Or Baseline | (2S,4S)-4-methylglutamic acid (4T): potent agonist at mGluR1 metabotropic receptor |
| Quantified Difference | Qualitative difference: 4E exhibits exclusive KA selectivity, whereas 4T acts as a potent mGluR1 agonist comparable to glutamic acid. |
| Conditions | Cloned glutamate receptor subtypes (mGluR1 and KA) in pharmacological assays. |
Why This Matters
This stereochemically driven selectivity demonstrates that the (2S,4R) configuration is non-interchangeable with its (2S,4S) counterpart for research targeting ionotropic KA receptors, directly impacting procurement decisions for neuroscience SAR studies.
- [1] Todeschi, N.; Gharbi-Benarous, J.; Acher, F.; Larue, V.; Pin, J.-P.; Bockaert, J.; Azerad, R.; Girault, J.-P. Conformational analysis of glutamic acid analogues as probes of glutamate receptors using molecular modelling and NMR methods. Comparison with specific agonists. Bioorg. Med. Chem. 1997, 5 (2), 335–352. View Source
